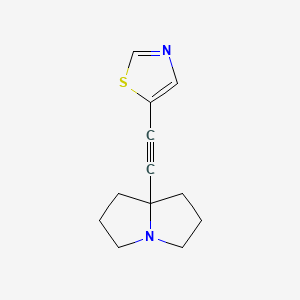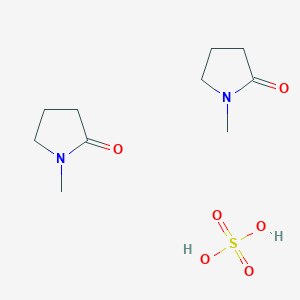
1-methylpyrrolidin-2-one;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methylpyrrolidin-2-one;sulfuric acid is a compound formed by the combination of 1-methylpyrrolidin-2-one and sulfuric acid. This compound is known for its unique chemical properties and is widely used in various industrial and scientific applications. The molecular formula of this compound is C5H11NO5S, and it has a molecular weight of 197.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methylpyrrolidin-2-one can be synthesized by treating gamma-butyrolactone with methylamine . Another method involves the partial hydrogenation of N-methylsuccinimide or the reaction of acrylonitrile with methylamine followed by hydrolysis . For the preparation of 1-methylpyrrolidin-2-one;sulfuric acid, 1-methylpyrrolidin-2-one is placed in a flask and stirred vigorously while equimolar sulfuric acid is added dropwise at room temperature. The reaction temperature is then slowly raised to 90°C, and the mixture is stirred for 2 hours before being placed in water .
Industrial Production Methods
Industrial production of 1-methylpyrrolidin-2-one typically involves large-scale synthesis using the methods mentioned above. The compound is then combined with sulfuric acid under controlled conditions to produce this compound. This process ensures high purity and yield, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-methylpyrrolidin-2-one;sulfuric acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
1-methylpyrrolidin-2-one;sulfuric acid has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and reagent in various chemical reactions and processes.
Biology: Employed in the synthesis of biologically active compounds and as a medium for biological reactions.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-methylpyrrolidin-2-one;sulfuric acid involves its interaction with various molecular targets and pathways. The compound can act as a catalyst or reactant in chemical reactions, facilitating the formation of desired products. Its unique chemical properties allow it to participate in a wide range of reactions, making it a versatile compound in scientific research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-methylpyrrolidin-2-one;sulfuric acid include:
1-methylpyrrolidin-2-one: A precursor to the compound, used in similar applications.
N-methyl-2-pyrrolidone: Another related compound with similar chemical properties and applications.
Pyrrolidin-2-one derivatives: Various derivatives of pyrrolidin-2-one with different functional groups and applications.
Uniqueness
This compound is unique due to its combination of 1-methylpyrrolidin-2-one and sulfuric acid, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
918666-23-6 |
|---|---|
Molecular Formula |
C10H20N2O6S |
Molecular Weight |
296.34 g/mol |
IUPAC Name |
1-methylpyrrolidin-2-one;sulfuric acid |
InChI |
InChI=1S/2C5H9NO.H2O4S/c2*1-6-4-2-3-5(6)7;1-5(2,3)4/h2*2-4H2,1H3;(H2,1,2,3,4) |
InChI Key |
MMLOEHAUPNYFOA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1=O.CN1CCCC1=O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


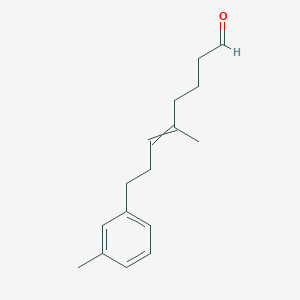
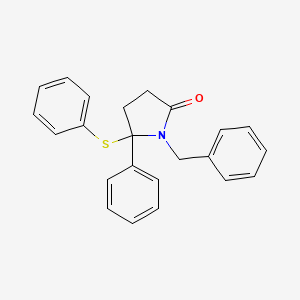

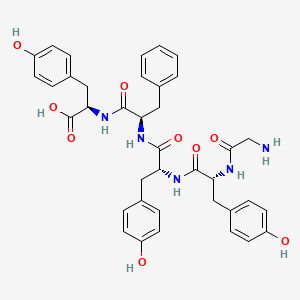

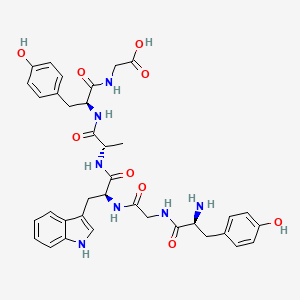

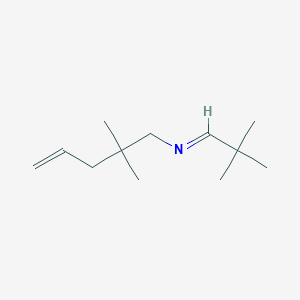
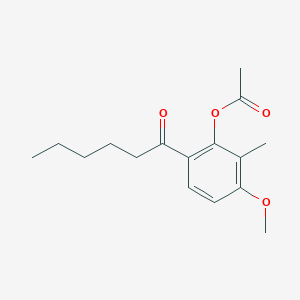
![2-Bromo-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine](/img/structure/B15170325.png)
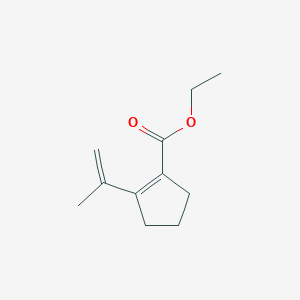
![6-(2,4-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170349.png)

